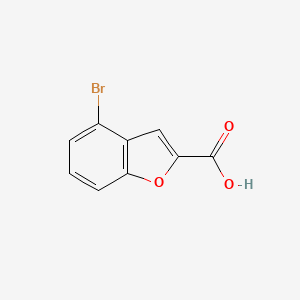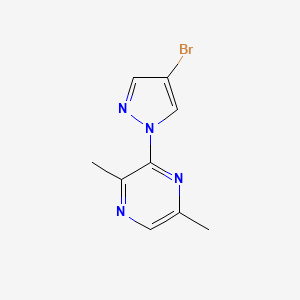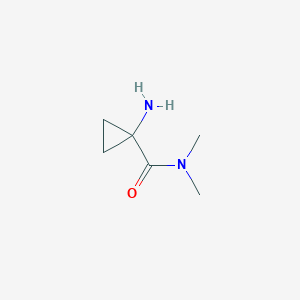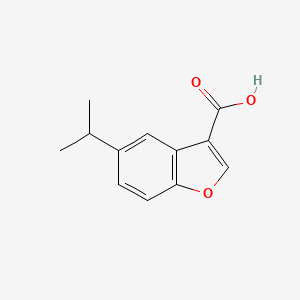
4-Bromobenzofuran-2-carboxylic acid
Overview
Description
4-Bromobenzofuran-2-carboxylic acid is an organic compound with the molecular formula C9H5BrO3. It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring.
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which 4-bromobenzofuran-2-carboxylic acid belongs, are known to interact with various proteins and enzymes involved in cell metabolism, proliferation, differentiation, migration, and apoptosis .
Mode of Action
Benzofuran compounds are known to regulate protein function by reversibly or irreversibly binding with these proteins . This interaction can lead to changes in the function of the target proteins, potentially affecting cellular processes such as metabolism, proliferation, and apoptosis .
Biochemical Pathways
Benzofuran compounds are known to influence a variety of biochemical reactions and signaling pathways . The downstream effects of these interactions can include changes in cell metabolism, proliferation, differentiation, migration, and apoptosis .
Result of Action
Benzofuran compounds are known to have a broad range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These effects are likely the result of the compound’s interaction with its target proteins and the subsequent changes in cellular processes .
Action Environment
It is known that the compound should be stored in a sealed, dry environment at 2-8°c
Preparation Methods
The synthesis of 4-bromobenzofuran-2-carboxylic acid typically involves the bromination of benzofuran-2-carboxylic acid. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position of the benzofuran ring .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
4-Bromobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: The furan ring can be oxidized to form various oxidation products. Reagents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride
Major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation can lead to the formation of carboxylic acids or ketones .
Scientific Research Applications
4-Bromobenzofuran-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds. .
Materials Science: The compound is used in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: Researchers use it to study the biological activity of benzofuran derivatives and their interactions with biological targets
Comparison with Similar Compounds
4-Bromobenzofuran-2-carboxylic acid can be compared with other benzofuran derivatives such as:
Benzofuran-2-carboxylic acid: Lacks the bromine atom, which can affect its reactivity and biological activity.
4-Chlorobenzofuran-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.
4-Methylbenzofuran-2-carboxylic acid: Contains a methyl group at the 4-position, which can influence its chemical behavior and applications
Properties
IUPAC Name |
4-bromo-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO3/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHJIEGQJDBVCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(O2)C(=O)O)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{1-[(Methylsulfanyl)methyl]cyclopropyl}acetic acid](/img/structure/B1374220.png)


![4-amino-1-ethyl-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B1374223.png)



![2-{1-[(Phenylsulfanyl)methyl]cyclopropyl}acetic acid](/img/structure/B1374228.png)





